6-Fluoro-4-hydroxy-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid
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Overview
Description
6-Fluoro-4-hydroxy-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-hydroxy-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 6-fluoro-4-hydroxyquinoline with pyrrole under specific conditions to introduce the pyrrol-1-yl group at the 7-position. The reaction conditions often involve the use of a suitable solvent, such as acetic acid, and heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-hydroxy-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atom at the 6-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6-Fluoro-4-hydroxy-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-hydroxy-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- 1-(2,4-Difluorophenyl)-6-fluoro-4-oxo-7-(1H-pyrrol-1-yl)-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid
Uniqueness
6-Fluoro-4-hydroxy-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the pyrrol-1-yl group enhances its reactivity and potential biological activity compared to other quinoline derivatives.
Properties
IUPAC Name |
6-fluoro-4-oxo-7-pyrrol-1-yl-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O3/c15-10-5-8-11(6-12(10)17-3-1-2-4-17)16-7-9(13(8)18)14(19)20/h1-7H,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISJTKAJAHGVNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C3C(=C2)NC=C(C3=O)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540830 |
Source
|
Record name | 6-Fluoro-4-oxo-7-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00540830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96623-78-8 |
Source
|
Record name | 6-Fluoro-4-oxo-7-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00540830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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